molecular formula C6H16ClNO B12719699 P7R2BX5Wus CAS No. 117522-96-0

P7R2BX5Wus

Cat. No.: B12719699
CAS No.: 117522-96-0
M. Wt: 153.65 g/mol
InChI Key: RUUHDEGJEGHQKL-RGMNGODLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S)-2-Hydroxypropyl)trimethylazanium chloride, identified by the Unique Ingredient Identifier (UNII) P7R2BX5Wus, is a quaternary ammonium compound. It is known for its antibacterial properties and is used in various applications, including the synthesis of hydrogels and as a reagent in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S)-2-hydroxypropyl)trimethylazanium chloride typically involves the reaction of chitosan with glycidyltrimethylammonium chloride. This reaction results in the formation of N-[(2-hydroxy-3-trimethylammonium)propyl]chitosan chloride, which is a highly charged polymer . Another method involves the free-radical inverse microemulsion and solution polymerization techniques to prepare water-soluble ionic terpolymers .

Industrial Production Methods

Industrial production methods for ((2S)-2-hydroxypropyl)trimethylazanium chloride include the optimization of polymerizable microemulsion formulations using surfactant screening and the hydrophilic-lipophilic balance (HLB) concept. The reactions are typically carried out at controlled temperatures to achieve high conversions and molecular masses .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ((2S)-2-hydroxypropyl)trimethylazanium chloride involves its interaction with bacterial cell membranes. The quaternary ammonium groups in the compound disrupt the cell membrane integrity, leading to cell lysis and death. This antibacterial activity is primarily due to the presence of quaternary ammonium groups that interact with the negatively charged components of bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((2S)-2-Hydroxypropyl)trimethylazanium chloride is unique due to its high charge density and strong antibacterial properties. Its ability to form hydrogels with enhanced mechanical and antibacterial properties makes it particularly valuable in biomedical and industrial applications .

Properties

CAS No.

117522-96-0

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

[(2S)-2-hydroxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1/t6-;/m0./s1

InChI Key

RUUHDEGJEGHQKL-RGMNGODLSA-M

Isomeric SMILES

C[C@@H](C[N+](C)(C)C)O.[Cl-]

Canonical SMILES

CC(C[N+](C)(C)C)O.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.